N-(cyclopropylmethyl)guanidine
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Overview
Description
“N-(cyclopropylmethyl)guanidine”, also known as JB-POS-010 or JB010, is a guanidine derivative. It has been identified as an allosteric modulator of the sigma-1 receptor. Guanidine derivatives have found application in a diversity of biological activities .
Synthesis Analysis
The synthesis of guanidine derivatives involves the reaction of an amine with an activated guanidine precursor followed by the deprotection to yield the corresponding free guanidine . The guanylating agent, N,N′-Di-Boc-N-methylcyclopropyl-pyrazole-1-carboxamidine, have been obtained through Mitsunobu reaction between cyclopropanemethanol .Molecular Structure Analysis
The guanidine moiety carries a positive charge at physiological pH . The symmetric structure of the compound is characterized by a urea function, involving both the central amines of the two monomers .Chemical Reactions Analysis
The components of “N-(cyclopropylmethyl)guanidine” were found to be spontaneously generated oligomers of the original compound . This discovery led to further investigations into the chemical nature of these components .Physical And Chemical Properties Analysis
“N-(cyclopropylmethyl)guanidine” has a molecular formula of C5H11N3 and a molecular weight of 113.164. More detailed physical and chemical properties are not available from the search results.Scientific Research Applications
Synthesis of Diverse Guanidines
“N-(cyclopropylmethyl)guanidine” and “2-(cyclopropylmethyl)guanidine” can be used in the synthesis of diverse N, N’-disubstituted guanidines . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines .
Organocatalysis
Guanidine-based organocatalysts have attracted considerable attention due to their ease of synthesis and high enantioselective catalytic activities . The guanidine group in these compounds plays a key role in asymmetric organic transformation reactions .
Biological Applications
Guanidines, including “N-(cyclopropylmethyl)guanidine” and “2-(cyclopropylmethyl)guanidine”, have found application in a diversity of biological activities . They are used as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptors antagonists .
Synthesis of Heterocycles
Guanidines serve as valuable scaffolds in the synthesis of heterocycles . They are used as precursors for the synthesis of heterocycles .
Natural Products and Pharmaceuticals
Guanidines are a privileged structure in many natural products and pharmaceuticals . They play key roles in various biological functions .
Synthesis of Cyclic Guanidines
Cyclic guanidines such as 2-aminoimidazolines (five-membered rings), 2-amino-1,4,5,6-tetrahydropyrimidines (six-membered rings) and 2-amino-4,5,6,7-tetrahydro-1H-1,3-diazepines (seven-membered rings) are present in many natural products and compounds of medicinal interest . The methods for the preparation of these cyclic guanidines involve the use of “N-(cyclopropylmethyl)guanidine” and "2-(cyclopropylmethyl)guanidine" .
Mechanism of Action
Target of Action
N-(cyclopropylmethyl)guanidine, also known as 2-(cyclopropylmethyl)guanidine, is a guanidine derivative . Guanidine compounds are known to play key roles in various biological functions . .
Mode of Action
The mode of action of guanidine compounds often involves electrostatic interactions . At physiological pH, the guanidine moiety carries a positive charge, and it is suggested that the mechanism of action involves an electrostatic interaction between the negatively charged bacterial cell . .
Biochemical Pathways
Guanidine compounds are found in a variety of biochemical processes and natural products . They are represented in non-ribosomal peptides, guanidine-bearing polyketides, alkaloids, terpenoids, and shikimic acid derivatives
Result of Action
Guanidine compounds are known to exhibit various biological activities .
Safety and Hazards
Future Directions
Guanidine is one of the most versatile functional groups in chemistry; compounds containing this system have found application in a diversity of biological activities . Therefore, the future directions for “N-(cyclopropylmethyl)guanidine” could involve further exploration of its biological applications and potential uses in various fields .
properties
IUPAC Name |
2-(cyclopropylmethyl)guanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3/c6-5(7)8-3-4-1-2-4/h4H,1-3H2,(H4,6,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWLRADFQOJCQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN=C(N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)guanidine |
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